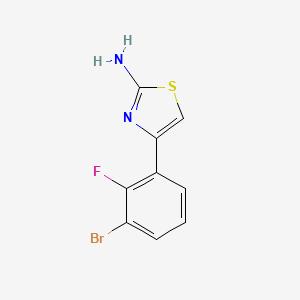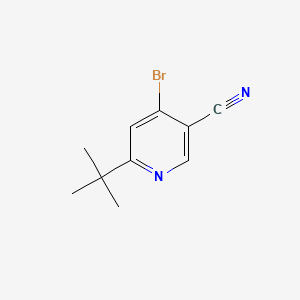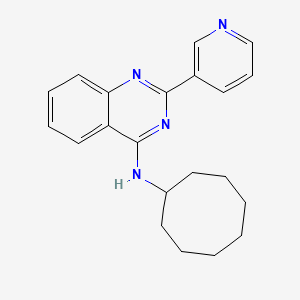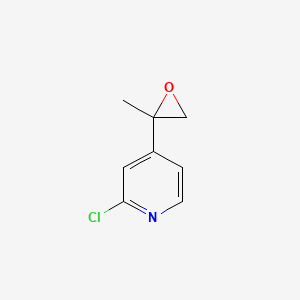
2-Chloro-4-(2-methyloxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a chloro group at the 2-position and a methyloxirane group at the 4-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with an epoxide, such as 2-methyloxirane, under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Epoxide Ring Opening: The methyloxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while epoxide ring-opening reactions can produce different alcohol or amine derivatives .
Scientific Research Applications
2-Chloro-4-(2-methyloxiran-2-yl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and methyloxirane group can participate in various chemical reactions, leading to the formation of different products that may exert biological effects. The exact molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(hydroxymethyl)pyridine: This compound has a hydroxymethyl group instead of a methyloxirane group at the 4-position.
2-Chloro-6-(2-methyloxiran-2-yl)pyridine: This compound has the methyloxirane group at the 6-position instead of the 4-position.
Uniqueness
The presence of both a chloro group and a methyloxirane group allows for a wide range of chemical reactions and the formation of diverse products, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-4-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
DLQJKCGMZRKMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


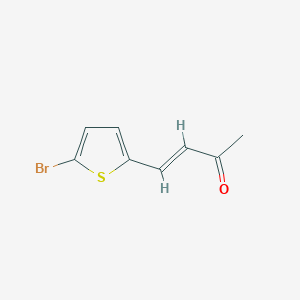
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![(1S,2R,3S,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13583385.png)
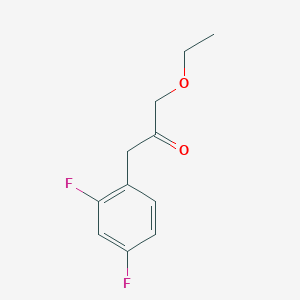
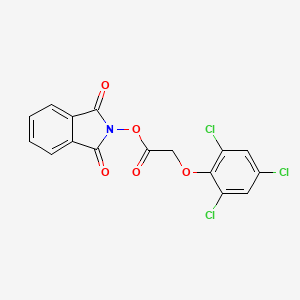
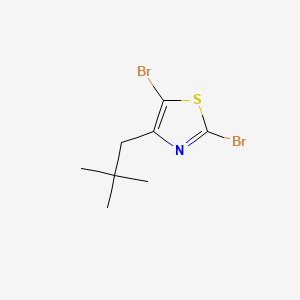
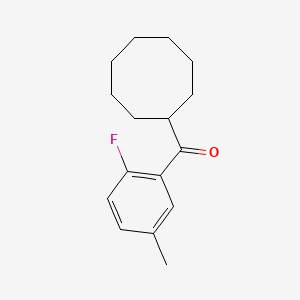
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
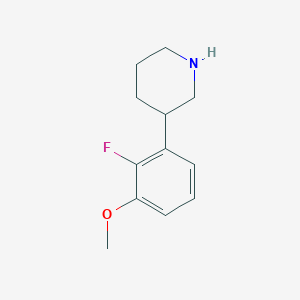
![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

